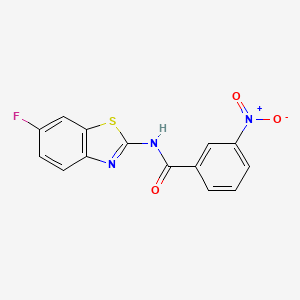

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVKMVAKUMTSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 3-nitrobenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

Variations in the Benzamide Moiety

The benzamide component influences electronic distribution and intermolecular interactions:

Key Observations :

- Nitro Group (NO₂): The 3-NO₂ substitution in the target compound promotes electron withdrawal, which could enhance reactivity in redox-mediated biological processes .

- Sulfonyl-Piperidine : The sulfonyl-piperidine analog () likely exhibits improved solubility due to polar sulfonyl groups, making it advantageous for formulation.

- Imidazole Addition : The imidazole-containing analog () may interact with metal ions or acidic residues in enzymes, broadening its mechanism of action.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiazoles

Benzothiazoles are heterocyclic compounds that consist of a benzene ring fused to a thiazole ring. They are significant in medicinal chemistry due to their varied biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of functional groups such as nitro and fluoro in this compound enhances its reactivity and biological efficacy.

Synthesis

The synthesis of this compound typically involves:

-

Condensation Reaction :

- The reaction between 6-fluoro-1,3-benzothiazol-2-ylamine and 3-nitrobenzoyl chloride.

- Conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize hydrochloric acid produced during the reaction.

- The reaction is performed under mild conditions, often at room temperature or slightly elevated temperatures.

-

Purification :

- Techniques such as recrystallization or chromatography are employed to obtain the pure compound.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or proteins crucial for the survival and proliferation of microorganisms or cancer cells. This inhibition disrupts essential biological processes.

- Reactive Intermediates : The nitro group can generate reactive intermediates that interact with cellular components, leading to various biological effects .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed promising results at various concentrations (50 µg/ml and 100 µg/ml) using the cup plate diffusion method .

Antifungal Activity

The compound has also been investigated for antifungal activity. Various derivatives of benzothiazole have been synthesized and tested for their efficacy against fungal pathogens. The results suggest that modifications in the structure can enhance antifungal potency .

Anticancer Potential

This compound is being explored for its potential as an anticancer agent. Studies indicate that it may target cancer cell pathways effectively, although detailed mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Structure | Antimicrobial and anticancer |

| N-(6-fluoro-1,3-benzothiazol-2-yl)formamide | Structure | Antimicrobial |

| N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenyloxyacetamide | Structure | Antifungal |

The unique combination of functional groups in this compound contributes to its distinct biological activity compared to similar compounds.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study reported that derivatives of benzothiazole exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing activity against resistant strains .

- Anticancer Research : Ongoing research is focusing on the compound's ability to inhibit cancer cell growth through specific molecular interactions that disrupt cell cycle progression and induce apoptosis in cancer cells .

Q & A

Basic: What are the recommended synthetic protocols for N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole amine with a nitrobenzoyl chloride derivative. A modified procedure from analogous compounds (e.g., N-(benzothiazol-2-yl)benzamides) includes:

Reaction Setup : React 6-fluoro-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in anhydrous pyridine or dichloromethane under inert atmosphere.

Purification : Quench the reaction with ice-cold water, neutralize with NaHCO₃, and recrystallize from methanol or ethanol.

Validation : Confirm purity via thin-layer chromatography (TLC) and elemental analysis (C, H, N, S), as demonstrated in similar syntheses .

Key Considerations : Optimize stoichiometry (1:1 molar ratio) and reaction time (12–24 hours) to minimize by-products.

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

FTIR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

NMR : Use ¹H/¹³C NMR to confirm aromatic proton environments (e.g., fluorine coupling in the benzothiazole ring and nitro group deshielding effects).

Elemental Analysis : Validate %C, %H, %N, and %S within ±0.3% of theoretical values .

HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced: How can crystallographic data inconsistencies be resolved during structure determination?

Methodological Answer:

Address contradictions using:

SHELX Suite : Refine X-ray data with SHELXL for small-molecule structures. Use restraints for disordered regions and validate with R-factor convergence (<5%) .

Hydrogen Bond Analysis : Map classical (N–H⋯O/N) and non-classical (C–H⋯F/O) interactions to verify packing stability (e.g., centrosymmetric dimers as in ) .

Validation Tools : Apply PLATON/ADDSYM to check for missed symmetry and CCDC Mercury for intermolecular contact analysis .

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:

Key interactions include:

Classical Hydrogen Bonds : Amide N–H donors form bonds with thiazole N or nitro O acceptors, creating dimers (e.g., N–H⋯N in ) .

Weak Interactions : C–H⋯F/O bonds (e.g., C4–H4⋯F2 in ) and π-π stacking between benzothiazole and nitrobenzene rings .

Packing Motifs : Centrosymmetric dimers or herringbone arrangements dominate, influenced by fluorine’s electronegativity and nitro group geometry .

Advanced: How can researchers evaluate the compound’s potential enzyme inhibition mechanisms?

Methodological Answer:

Target Selection : Prioritize enzymes with known benzothiazole affinity, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms (see ) .

Docking Studies : Use AutoDock Vina to model binding to PFOR’s active site, focusing on amide and nitro group interactions with Fe-S clusters.

Kinetic Assays : Measure IC₅₀ via spectrophotometric assays (e.g., NADH oxidation inhibition) and compare with nitazoxanide derivatives .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation : Modify the benzothiazole (e.g., 6-fluoro to 6-chloro) and nitro position (para/meta) to assess electronic effects on bioactivity .

Bioisosteric Replacement : Replace the nitro group with sulfonamide or trifluoromethyl to enhance metabolic stability (see ) .

In Vivo Correlation : Test derivatives in murine models for pharmacokinetic parameters (e.g., oral bioavailability) linked to crystallographic solubility data .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

Solvent Optimization : Replace pyridine with DMF or THF to improve solubility of nitrobenzoyl chloride.

Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

By-Product Analysis : Use LC-MS to identify hydrolysis products (e.g., free 3-nitrobenzoic acid) and adjust reaction pH (maintain ~8–9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.